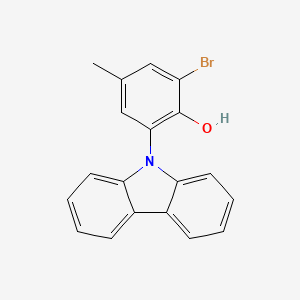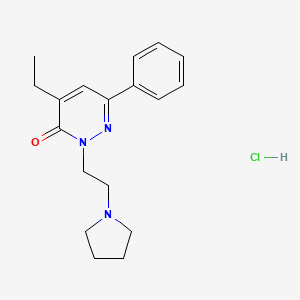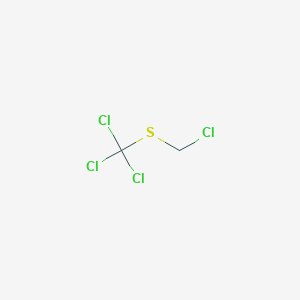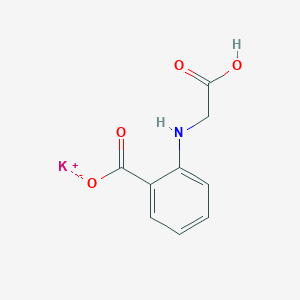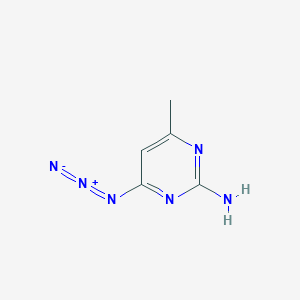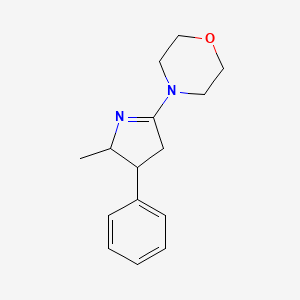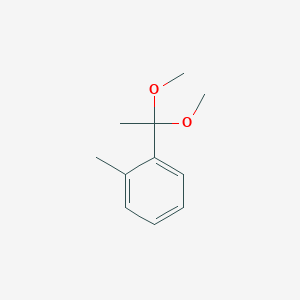
Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of benzene, where the benzene ring is substituted with a 1,1-dimethoxyethyl group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the reaction of acetophenone with methanol in the presence of an acid catalyst to form acetophenone dimethyl acetal . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of 1-(1,1-dimethoxyethyl)-2-methylbenzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
1-(1,1-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of acetophenone or benzoic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
1-(1,1-Dimethoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(1,1-dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,1-Dimethoxyethylbenzene: Similar structure but lacks the methyl group on the benzene ring.
Acetophenone: Lacks the dimethoxyethyl group but has a similar core structure.
Benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
1-(1,1-Dimethoxyethyl)-2-methylbenzene is unique due to the presence of both the 1,1-dimethoxyethyl group and the methyl group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in certain synthetic and research applications .
特性
CAS番号 |
118719-92-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1-(1,1-dimethoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3 |
InChIキー |
ZYYOIBFFLNJKLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
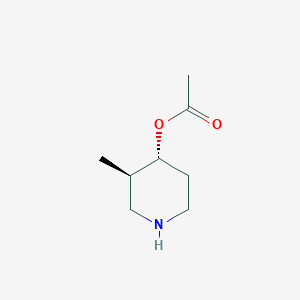
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
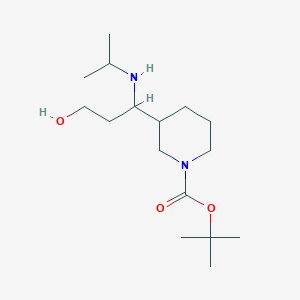
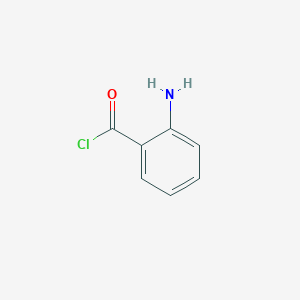
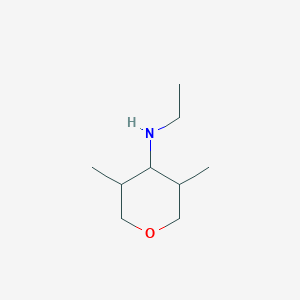
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
